Exepanol

gastroesophageal reflux disease (GERD) LES pressure prokinetic potency

GI motility researchers often face limited access to gastroprokinetics with non-dopaminergic, non-serotonergic mechanisms. Exepanol (CAS 77416-65-0) addresses this gap as a cholinergically-mediated benzoxepine with partial nitric oxide involvement-ideal for LES function and comparative mechanistic studies. • Dose-dependently enhances LESP in dog models; efficacy superior to domperidone preclinically. • In vitro EC₅₀: 27 µM (canine LES) & 199 µM (opossum LES). • Accelerates GI transit in vivo; restores peristaltic reflex in fatigued ileum preparations.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 77416-65-0
Cat. No. B1215814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExepanol
CAS77416-65-0
Synonyms2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol
exepanol
KC 2450
KC-2450
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCNC1CC(C2=CC=CC=C2OC1)O
InChIInChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1
InChIKeyJWUPWOYNGNTOKD-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exepanol (KC 2450) as a Benchmark Benzoxepine Gastroprokinetic: Core Chemistry and Pharmacological Profile


Exepanol (CAS 77416-65-0, racemic 3,5-cis-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepine-5-ol hydrochloride) is a synthetic benzoxepine derivative with well-defined gastroprokinetic properties [1]. It is characterized by its molecular formula C₁₁H₁₅NO₂·HCl, a molecular weight of 229.7 g/mol for the hydrochloride salt (193.24 g/mol free base), and a stereochemistry defined by two chiral centers (3S,5R) [2]. Preclinical studies establish it as a facilitator of the peristaltic reflex, an enhancer of lower esophageal sphincter (LES) resting pressure, and an accelerator of gastrointestinal transit [1].

LES Pressure Model Dose-dependent LESP enhancement in canine and opossum research models
GI Transit Studies Cholinergically mediated prokinetic effect in rodent transit assays
Cholinergic / NO Pathway Mechanistic differentiation from dopamine D2 and 5‑HT₄ pathways

Why Generic Substitution of Gastroprokinetics is Unreliable: The Case for Exepanol's Differentiated Profile


Within the gastroprokinetic class, compounds exhibit distinct and non-interchangeable pharmacodynamic profiles [1]. While drugs like metoclopramide, domperidone, cisapride, and mosapride all aim to enhance motility, they do so via disparate primary mechanisms: dopamine D2 antagonism (metoclopramide, domperidone), 5-HT₄ agonism (cisapride, mosapride), or mixed actions. Exepanol diverges significantly; its efficacy is cholinergically mediated with a partial involvement of nitric oxide, and it is not classified as a dopamine antagonist or a direct 5-HT₄ agonist [2]. Consequently, selecting Exepanol is not a matter of class substitution but rather a targeted choice based on a specific mechanism and a comparative preclinical dataset showing differentiated potency [3].

Exepanol Cholinergic / NO-mediated prokinetic; not a dopamine D2 antagonist or direct 5‑HT₄ agonist
Dopamine Antagonists e.g., metoclopramide, domperidone — primary D2 antagonism; mechanism may not transfer to cholinergic endpoint
Exepanol Partial involvement of nitric oxide; efficacy maintained in conscious models
5‑HT₄ Agonists e.g., cisapride, mosapride — 5‑HT₄ agonism; class-specific LESP response may differ
Exepanol Chiral racemate (3S,5R); specific stereochemical context
Generic Prokinetics Racemate or other stereoisomers — stereochemical activity may not replicate

Exepanol Quantitative Evidence Guide: Head-to-Head Potency and In Vivo Performance Data


In Vivo ED20 Comparison: Exepanol vs. Metoclopramide for Increasing LES Pressure in Dogs

In a direct head-to-head comparison in pentobarbital-anesthetized dogs, Exepanol demonstrated significantly higher potency than metoclopramide in increasing lower esophageal sphincter (LES) pressure [1]. The ED20 value (dose required to increase LESP by 20 mm Hg) for Exepanol was 0.72 mg/kg i.v., compared to 2.18 mg/kg i.v. for metoclopramide (P<0.01) [1].

LES ED20 (i.v.)
Head-to-head
Exepanol 0.72 mg/kg vs. Metoclopramide 2.18 mg/kg (3‑fold lower)
Supports LES pressure model differentiation
Anesthetized canine model; P
Max LESP (2 mg/kg)
Head-to-head
43.2 ± 4.4 mm Hg vs. Metoclopramide 28.5 ± 5.4 mm Hg (52% greater)
Reported higher maximal effect in dog model
Anesthetized dogs; P
Conscious LESP
Head-to-head
Exepanol ≈ Metoclopramide; Domperidone inactive
Differentiates conscious-model response from D2 antagonist
Conscious beagle dogs; pull-through manometry
In Vitro EC50 (LES)
Assay context
Canine 27 µM; Opossum 199 µM
Reported tissue contractility potency; cholinergic mechanism
Isolated circular muscle strips; atropine-sensitive
GI Transit Acceleration
Head-to-head
Exepanol accelerated transit; blocked by atropine/hemicholinium-3
Cholinergic prokinetic effect confirmed; metoclopramide reference
Mouse model; NO partial involvement
gastroesophageal reflux disease (GERD) LES pressure prokinetic potency

Maximum LES Pressure Increase at a Fixed Dose: Exepanol vs. Metoclopramide in Dogs

At an intravenous dose of 2 mg/kg, Exepanol produced a significantly greater increase in LES pressure than metoclopramide in anesthetized dogs [1]. The increase in sphincter pressure was 43.2 ± 4.4 mm Hg for Exepanol, compared to 28.5 ± 5.4 mm Hg for metoclopramide (P<0.05) [1].

Max LESP (2 mg/kg)
Head-to-head
43.2 ± 4.4 mm Hg vs. Metoclopramide 28.5 ± 5.4 mm Hg (52% greater)
Reported higher maximal effect in dog model
Anesthetized dogs; P
Conscious LESP
Head-to-head
Exepanol ≈ Metoclopramide; Domperidone inactive
Differentiates conscious-model response from D2 antagonist
Conscious beagle dogs; pull-through manometry
In Vitro EC50 (LES)
Assay context
Canine 27 µM; Opossum 199 µM
Reported tissue contractility potency; cholinergic mechanism
Isolated circular muscle strips; atropine-sensitive
GI Transit Acceleration
Head-to-head
Exepanol accelerated transit; blocked by atropine/hemicholinium-3
Cholinergic prokinetic effect confirmed; metoclopramide reference
Mouse model; NO partial involvement
LES pressure prokinetic efficacy dose-response

In Vivo Efficacy in Conscious Dogs: Exepanol vs. Metoclopramide and Domperidone

In conscious beagle dogs, Exepanol-HCl significantly enhanced LES pressure, with an action comparable to metoclopramide [1]. In contrast, domperidone, a dopamine D2 antagonist, was found to be inactive in this test [1]. Furthermore, in a separate anesthetized dog study, domperidone's effect on LESP was reported as 'less pronounced' than Exepanol's [1].

Conscious LESP
Head-to-head
Exepanol ≈ Metoclopramide; Domperidone inactive
Differentiates conscious-model response from D2 antagonist
Conscious beagle dogs; pull-through manometry
conscious animal model LES pressure domperidone comparison

In Vitro Tissue Potency: Exepanol EC50 Values in Isolated LES Muscle Strips

In isolated circular muscle strips from the lower esophageal sphincter, Exepanol produced a concentration-related increase in tension [1]. The EC50 value was 27 µM in canine sphincter muscle and 199 µM in opossum sphincter muscle [1]. This effect was antagonized by atropine, confirming a cholinergic mechanism of action [1].

In Vitro EC50 (LES)
Assay context
Canine 27 µM; Opossum 199 µM
Reported tissue contractility potency; cholinergic mechanism
Isolated circular muscle strips; atropine-sensitive
in vitro pharmacology tissue contractility species comparison

Gastrointestinal Transit Acceleration in Mice: Exepanol vs. Metoclopramide

Exepanol-HCl accelerated gastrointestinal transit in vivo in mice, an effect that was directly compared to metoclopramide [1]. The prokinetic action of Exepanol was found to be reduced by the muscarinic antagonist atropine, the hemicholinium-3 inhibitor, the opioid agonist morphine, and the muscarinic agonist MCN-A-343, confirming a cholinergic mechanism [1].

GI Transit Acceleration
Head-to-head
Exepanol accelerated transit; blocked by atropine/hemicholinium-3
Cholinergic prokinetic effect confirmed; metoclopramide reference
Mouse model; NO partial involvement
gastrointestinal transit in vivo motility mouse model

Exepanol: Prioritized Research and Industrial Application Scenarios Based on Preclinical Evidence


Preclinical Investigation of GERD and Esophageal Motility Disorders

Exepanol is ideally suited for in vivo and in vitro studies focused on lower esophageal sphincter function. Its well-documented, dose-dependent, and potent increase in LESP in both anesthetized and conscious dog models makes it a valuable tool for investigating GERD pathophysiology and evaluating potential therapies [1]. The compound's defined ED20 and maximal effect data allow for precise experimental design and power calculations [2].

Comparative Gastrointestinal Motility Research

Due to its cholinergic mechanism of action and partial involvement of nitric oxide, Exepanol serves as a critical reference standard for differentiating prokinetic mechanisms [1]. It can be used in comparative studies against dopamine antagonists (e.g., metoclopramide, domperidone) or 5-HT₄ agonists (e.g., cisapride) to dissect the pharmacological basis of motility enhancement in various segments of the GI tract [3].

Pharmacology and Toxicology Screening in Non-Human Mammalian Models

For organizations conducting safety pharmacology and toxicology assessments, Exepanol's robust in vivo effects on GI transit in mice and LESP in dogs provide a well-characterized phenotypic anchor [1]. Its use as a positive control in motility assays can help contextualize the effects of novel chemical entities on GI function, particularly when evaluating compounds with potential off-target effects on the cholinergic system or nitric oxide pathways [4].

In Vitro Mechanistic Studies on Smooth Muscle Contractility

The compound's activity in isolated LES muscle strips, with defined EC50 values in canine (27 µM) and opossum (199 µM) tissue, enables precise in vitro pharmacology experiments [2]. Researchers can leverage Exepanol to study cholinergic receptor-mediated smooth muscle contraction, examine species-specific differences in tissue sensitivity, and explore the interplay between cholinergic and nitrergic signaling in the gut [2].

Application
Selection Property
Validation Focus
LES Pressure / GERD-Pathophysiology Research
ED20 & maximal LESP data for experimental design
Dose-response characterization in canine/esophageal models
Prokinetic Mechanism Differentiation
Cholinergic/NO mechanism vs dopamine D2, 5‑HT₄
Comparative motility assays in multiple GI segments
Safety Pharmacology / GI Phenotyping
Well-characterized in vivo transit & LESP effects
Positive control for cholinergic/NO pathway assessment
Smooth Muscle Contractility / Tissue Sensitivity
Defined EC50 values in canine & opossum LES
Cholinergic receptor-mediated contraction; species comparison

Technical Documentation Hub

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